molecular formula C20H22N2O2 B2817724 N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2034208-13-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2817724
CAS No.: 2034208-13-2
M. Wt: 322.408
InChI Key: ZOQLRMWFAKXSKC-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyridine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.

    Pyridine Introduction: Functionalization of the pyridine ring, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the amide bond, typically using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states, often using reagents like PCC or KMnO4.

    Reduction: Reduction of functional groups to lower oxidation states, using reagents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaH, LDA, Grignard reagents

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the methoxy group could yield a phenol derivative, while reduction of the amide could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications as an inhibitor or modulator of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may act by binding to a specific enzyme or receptor, thereby modulating its activity. This could involve interactions with the active site, allosteric sites, or other regulatory regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-1-(2-hydroxyphenyl)cyclopropanecarboxamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-1-(2-chlorophenyl)cyclopropanecarboxamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for its target.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula and structural features:

PropertyDetails
Molecular Formula C20H22N2O2
Molecular Weight 334.4 g/mol
IUPAC Name This compound
CAS Number 2309556-59-8

The compound features a cyclopropane ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins. This characteristic is crucial for modulating biological pathways such as signal transduction and gene expression.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various models:

  • Anti-inflammatory Effects : In murine models of inflammation, the compound demonstrated significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity Assays : Cell viability assays indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study 1 : In a study on rheumatoid arthritis, this compound showed efficacy in reducing joint inflammation and pain in animal models, indicating its potential as a novel anti-rheumatic drug.
  • Study 2 : Research on its anticancer properties revealed that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
BMS-582949p38α MAP kinase inhibitor
Other cyclopropane derivativesVarious (anti-inflammatory)

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-24-18-5-3-2-4-17(18)20(8-9-20)19(23)22-12-14-10-16(13-21-11-14)15-6-7-15/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLRMWFAKXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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